3-(4-(4-Bromophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
Description
Properties
IUPAC Name |
3-[4-(4-bromophenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrFN4S/c21-16-7-9-17(10-8-16)26-19(14-5-3-11-23-12-14)24-25-20(26)27-13-15-4-1-2-6-18(15)22/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSVVVDATZJYKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrFN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477330-02-2 | |
| Record name | 3-(4-(4-BROMOPHENYL)-5-((2-FLUOROBENZYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Bromophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multi-step organic reactions. One common route includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the bromophenyl and fluorobenzylthio groups via nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The (2-fluorobenzyl)thio group undergoes nucleophilic displacement under alkaline conditions, enabling modular derivatization:
Key Observations :
-
Alkylation occurs preferentially at the sulfur atom over nitrogen sites due to higher nucleophilicity .
-
Steric hindrance from the 2-fluorobenzyl group slows reaction kinetics compared to para-substituted analogs .
Oxidation Reactions
The thioether moiety is susceptible to oxidation, producing sulfoxide and sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, 60°C, 4 hrs | Sulfoxide (major) | 85% | |
| mCPBA | DCM, 0°C → RT, 12 hrs | Sulfone | 92% |
Mechanistic Insight :
-
Sulfoxide formation occurs via a radical pathway under acidic H₂O₂ conditions.
-
mCPBA-mediated oxidation follows a two-electron transfer mechanism with stereochemical retention at sulfur.
Cross-Coupling Reactions
The bromophenyl group participates in palladium-catalyzed couplings:
Challenges :
-
Competitive dehalogenation observed at temperatures >100°C .
-
Electron-withdrawing 2-fluorobenzyl group reduces oxidative addition rates .
Reduction of Pyridine Ring
Catalytic hydrogenation modifies the pyridine moiety:
| Conditions | Catalyst | Product | Stereochemical Outcome | Source |
|---|---|---|---|---|
| H₂ (50 psi) | 10% Pd/C, EtOH | Piperidine derivative | Racemic mixture | |
| NaBH₄, CoCl₂·6H₂O | MeOH, 0°C | Partially reduced dihydropyridine | N/A |
Functional Impact :
Triazole Ring Functionalization
The 1,2,4-triazole core undergoes regioselective modifications:
| Reaction | Reagents | Position Modified | Notable Products | Source |
|---|---|---|---|---|
| N-Alkylation | Mel, K₂CO₃, DMF | N4 of triazole | Quaternary ammonium salts | |
| Cyclocondensation | NH₂OH·HCl, NaOH | C5 substituent | Oxadiazole fused derivatives |
SAR Implications :
-
N4-methylation enhances metabolic stability but reduces water solubility.
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Oxadiazole formation increases π-stacking capacity in protein binding .
Photochemical Reactions
UV-induced transformations demonstrate unique reactivity:
| λ (nm) | Solvent | Time | Major Process | Quantum Yield | Source |
|---|---|---|---|---|---|
| 254 | MeCN | 2 hrs | C-S bond cleavage | 0.32 | |
| 365 | THF | 6 hrs | [2+2] Cycloaddition with alkenes | 0.18 |
Applications :
-
Photolytic S-debenzylation provides thiol precursors for bioconjugation .
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Cycloaddition products show enhanced fluorescence properties .
Critical Analysis of Reaction Landscapes
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Steric vs. Electronic Effects : The 2-fluorobenzyl group creates steric hindrance that reduces reaction rates by 40-60% compared to 4-fluorobenzyl analogs .
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Halogen Bonding : The bromine atom participates in XB interactions (≈15 kJ/mol), directing regiochemistry in solid-state reactions .
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Acid Sensitivity : The triazole N-H proton (pKa ≈ 4.7) undergoes deuterium exchange in D₂O/CD₃OD (t₁/₂ = 3.2 hrs at 25°C) .
This comprehensive reaction profile establishes 3-(4-(4-Bromophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine as a versatile scaffold for medicinal chemistry optimization. Recent advances in flow chemistry (τ ≈ 2.1 min at 100°C) and electrochemical methods (EE = 84%) continue to expand its synthetic utility.
Scientific Research Applications
3-(4-(4-Bromophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-(4-Bromophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The bromophenyl and fluorobenzylthio groups contribute to the compound’s overall binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Variations
The target compound belongs to the 1,2,4-triazolyl pyridine family. Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Halogenation: Bromine (Br) and fluorine (F) substituents enhance reactivity and target selectivity. The 2-fluorobenzyl group in the target compound may improve metabolic stability compared to non-fluorinated analogs .
Trends :
- Microwave-assisted synthesis (e.g., ) improves yields and reduces reaction times compared to traditional methods.
- Palladium-catalyzed cross-coupling (e.g., ) is critical for introducing aromatic substituents but requires precise temperature control.
Anticancer Activity
- 3-(5-(4-Bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine exhibited superior anticancer activity in vitro, attributed to the bromine atom’s electron-withdrawing effect, which enhances DNA intercalation or protein binding .
- Fluorine Substitution: The 2-fluorobenzyl group in the target compound may reduce off-target interactions compared to non-fluorinated analogs, as seen in studies on fluorinated kinase inhibitors .
Antimicrobial and Antifungal Activity
- 4-{5-[(4-Fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine showed moderate antifungal activity (IC₅₀ = 8.2 µM against Candida albicans), linked to the fluorine atom’s electronegativity disrupting fungal membranes .
- Naphthylmethyl-substituted analogs (e.g., ) demonstrated broader-spectrum antimicrobial activity due to increased hydrophobic interactions with bacterial cell walls.
Physicochemical Properties
| Property | Target Compound | 4-Fluorobenzyl Analog | tert-Butylbenzyl Analog |
|---|---|---|---|
| Solubility (DMSO) | Moderate | High | Low |
| LogP (Predicted) | 3.8 | 2.9 | 5.1 |
| Melting Point (°C) | N/A | 171–173 | 101–103 |
Notes:
- The 2-fluorobenzyl group balances solubility and lipophilicity, making the target compound more drug-like than highly lipophilic tert-butyl analogs .
Biological Activity
The compound 3-(4-(4-Bromophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine (CAS Number: 477332-68-6) is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
This compound features a complex structure that includes:
- A triazole ring , known for its role in various biological activities.
- A bromophenyl group , which enhances lipophilicity and potentially modulates biological interactions.
- A fluorobenzyl thioether , which may contribute to its pharmacological profile.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The specific compound under review has shown promising results against various bacterial and fungal strains.
Study Findings:
- In vitro tests demonstrated significant activity against Staphylococcus aureus and Escherichia coli.
- The minimum inhibitory concentration (MIC) values indicated that the compound exhibits potent antimicrobial effects comparable to established antibiotics .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Candida albicans | 4 |
Anticancer Activity
Research has also highlighted the anticancer potential of triazole derivatives. The compound has been evaluated in various cancer cell lines.
Case Study:
A study assessed the cytotoxic effects of the compound on human colon cancer cells (HCT116). The results showed:
- An IC50 value of approximately 10 µM, indicating moderate efficacy.
- Mechanistic studies suggested that the compound induces apoptosis through caspase activation pathways .
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon Cancer) | 10 |
| MCF7 (Breast Cancer) | 15 |
Anti-inflammatory Activity
The anti-inflammatory properties of triazoles are well-documented. The compound was tested for its ability to inhibit pro-inflammatory cytokines.
Research Findings:
- In a murine model of inflammation, administration of the compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels.
- This suggests potential therapeutic applications in inflammatory diseases .
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of enzymes involved in microbial cell wall synthesis.
- Interference with cancer cell proliferation through modulation of cell cycle regulators.
- Reduction of inflammatory mediators via inhibition of NF-kB signaling pathways.
Q & A
Q. What are the recommended synthetic routes for preparing 3-(4-(4-Bromophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine?
Methodological Answer : The compound can be synthesized via a multi-step approach:
Core Triazole Formation : Start with a 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol precursor, synthesized by cyclization of hydrazinecarbothioamide derivatives under basic conditions .
Thiol Alkylation : React the thiol intermediate with 2-fluorobenzyl bromide in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere to introduce the (2-fluorobenzyl)thio group. Microwave-assisted synthesis (80–100°C, 30–60 min) improves yield and reduces side products .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the pure product. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Methodological Answer :
- X-ray Crystallography : Essential for confirming the triazole core geometry and substituent orientations. Key parameters include bond lengths (C–S: ~1.75 Å, C–N: ~1.30 Å) and dihedral angles between aromatic rings .
- NMR Spectroscopy : H NMR should show distinct peaks for the pyridine protons (δ 8.5–9.0 ppm), bromophenyl protons (δ 7.3–7.7 ppm), and fluorobenzyl methylene (δ 4.2–4.5 ppm). F NMR confirms the fluorine environment (δ -115 to -120 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H] at m/z ~456) and fragmentation patterns .
Q. What initial biological screening assays are appropriate for this compound?
Methodological Answer :
- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC values). Compare with standard triazole derivatives like 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, which show MICs of 12.5–50 µg/mL .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity. A selectivity index (IC/MIC) >10 is desirable for further development .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production while minimizing impurities?
Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (from 6 hours to <1 hour) and improves yield (from ~50% to >80%) by enhancing reaction homogeneity .
- Solvent Optimization : Replace DMF with ionic liquids (e.g., [BMIM]BF) to reduce byproduct formation. Monitor via TLC (R ~0.5 in ethyl acetate/hexane 1:1) .
- Crystallization Control : Use anti-solvent crystallization (ethanol/water) to minimize residual alkylating agents. Purity >98% can be achieved with two recrystallization cycles .
Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?
Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., CYP450 or bacterial dihydrofolate reductase). The fluorobenzyl group’s lipophilicity (LogP ~3.5) enhances membrane penetration, as shown in similar triazole derivatives .
- QSAR Modeling : Apply MLR (Multiple Linear Regression) to correlate substituent electronic parameters (Hammett σ) with antimicrobial activity. For example, electron-withdrawing groups (e.g., Br) at the 4-position increase potency by ~30% .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer :
- Standardized Assay Conditions : Ensure consistent inoculum size (1–5 × 10 CFU/mL) and incubation time (18–24 hours) for antimicrobial tests. Discrepancies in MIC values (e.g., 12.5 vs. 25 µg/mL) may arise from variations in bacterial strains or growth media .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidized thioether intermediates) that may reduce efficacy in certain pH conditions .
Q. What strategies are recommended for improving the compound’s metabolic stability?
Methodological Answer :
- Isotope Labeling : Incorporate C at the pyridine ring to track metabolic pathways in hepatocyte models. Data from similar fluorobenzyl-triazoles show hepatic clearance rates of 15–20 mL/min/kg .
- Prodrug Design : Introduce hydrolyzable esters at the triazole N1 position to enhance oral bioavailability. In vitro hydrolysis studies (pH 7.4 buffer, 37°C) can validate stability .
Q. How can researchers validate target engagement in complex biological systems?
Methodological Answer :
- Photoaffinity Labeling : Synthesize an azide derivative of the compound and use click chemistry (CuAAC) to attach a biotin tag. Pull-down assays with streptavidin beads can identify binding partners in bacterial lysates .
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (k/k) to purified enzymes (e.g., S. aureus FabI). A K < 1 µM indicates strong target affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
